molecular formula C11H15ClN2 B1525722 (3-(2-aminoethyl)-1-methylindole) 2hcl CAS No. 2826-96-2

(3-(2-aminoethyl)-1-methylindole) 2hcl

Cat. No.: B1525722
CAS No.: 2826-96-2
M. Wt: 210.7 g/mol
InChI Key: ACQZGJPUFDESCT-UHFFFAOYSA-N
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Description

(3-(2-aminoethyl)-1-methylindole) 2hcl is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its biological activity and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. The interaction with monoamine oxidase leads to the deamination of the compound, which is a crucial step in its metabolic pathway. Additionally, 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride binds to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

The effects of 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis in certain cell lines . Furthermore, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects through several mechanisms. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. This binding interaction can result in changes in gene expression, particularly those genes involved in neurotransmission and cell cycle regulation . Additionally, the compound inhibits the polymerization of tubulin, which is essential for cell division and structural integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of the compound can induce significant changes in behavior, metabolism, and organ function in animal models . Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interaction with enzymes and cofactors is critical for its metabolic fate and biological activity.

Transport and Distribution

The transport and distribution of 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its affinity for transporters and binding sites . This distribution pattern is important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(1-Methyl-1H-indol-3-yl)ethanamine hydrochloride plays a crucial role in its activity and function. The compound can localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-aminoethyl)-1-methylindole) 2hcl typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the methylation of 1H-indole-3-ethanamine using methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(2-aminoethyl)-1-methylindole) 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted indole compounds .

Scientific Research Applications

(3-(2-aminoethyl)-1-methylindole) 2hcl has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Methyltryptamine: Another indole derivative with similar structural features.

    Tryptamine: A naturally occurring compound with a similar indole core.

    Serotonin: A neurotransmitter with an indole structure.

Uniqueness

(3-(2-aminoethyl)-1-methylindole) 2hcl is unique due to its specific methylation at the indole nitrogen, which can influence its biological activity and receptor binding properties. This structural modification can result in distinct pharmacological effects compared to other similar compounds .

Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQZGJPUFDESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-19-3, 2826-96-2
Record name 1H-Indole-3-ethanamine, 1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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